molecular formula C11H9NO2 B1197095 1-Acetyl-1H-indole-3-carbaldehyde CAS No. 22948-94-3

1-Acetyl-1H-indole-3-carbaldehyde

Cat. No. B1197095
CAS RN: 22948-94-3
M. Wt: 187.19 g/mol
InChI Key: LCJLFGSKHBDOAY-UHFFFAOYSA-N
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Description

1-Acetyl-1H-indole-3-carbaldehyde is a compound that belongs to the indole family, a class of heterocyclic aromatic organic compounds. Indoles are widely studied for their interesting chemical properties and their presence in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of related indole derivatives often involves innovative methods that cater to the efficiency and specificity of the desired products. For example, gold(I)-catalyzed cycloisomerizations have been employed to prepare 1H-indole-2-carbaldehydes, demonstrating the role of metal catalysis in facilitating complex indole synthesis reactions (Kothandaraman et al., 2011). Additionally, reactions involving epichlorohydrin have been used to create 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, highlighting methods to introduce functional groups into the indole core (Suzdalev & Den’kina, 2011).

Molecular Structure Analysis

The molecular structure of indole derivatives is a key area of study due to its influence on chemical reactivity and biological activity. Studies on compounds such as 1-vinyl-1H-indole-3-carbaldehyde provide insights into the spatial arrangement of atoms within the molecule and the impact of substituents on its properties. For instance, hydrogen bonding and π-π interactions play significant roles in the stabilization of indole derivatives' molecular structures (Selvanayagam et al., 2008).

Chemical Reactions and Properties

Indole derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. Nucleophilic substitution reactions are common, allowing for the regioselective functionalization of the indole ring and the synthesis of trisubstituted indoles (Yamada et al., 2009). Such reactions are fundamental for creating structural diversity and complexity in indole-based compounds.

Scientific Research Applications

  • Tyrosinase Inhibition and Melanin Production Reduction : Indole-3-carbaldehyde, a related compound, acts as a tyrosinase inhibitor, reducing melanin production in B16 melanoma cells. This inhibition is attributed to the aldehyde group, highlighting its potential in dermatological applications (Shimizu et al., 2003).

  • Synthesis of 1H-Indole-2-Carbaldehydes : A gold(I)-catalyzed method to prepare 1H-indole-2-carbaldehydes has been reported, showcasing its versatility in organic synthesis and the potential for a wide range of applications (Kothandaraman et al., 2011).

  • Reactivity with Active Methylene Compounds : 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde reacts with active methylene compounds, illustrating its use in synthesizing various organic compounds with potential medicinal applications (Suzdalev & Den’kina, 2011).

  • Use in Microbial Activity Synthesis : 1H-Indole-3-carbaldehyde is used in synthesizing microbial active indole substituted oxadiazoles, indicating its role in developing new antimicrobial agents (Suryawanshi et al., 2023).

  • Synthesis of Indole-Based Compounds : Its use in synthesizing 1H-indazole-3-carbaldehyde through acid-conditioned ring opening of indole is reported, demonstrating its potential in creating novel organic compounds (Ping, 2012).

  • Antioxidant Properties : 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, synthesized from 1H-indole carbaldehyde, show considerable antioxidant activity, suggesting its use in developing antioxidant agents (Gopi & Dhanaraju, 2020).

  • Antibacterial Activities : Indole-3-carbaldehyde semicarbazone derivatives exhibit antibacterial activities against both Gram-positive and Gram-negative bacteria, underscoring its potential in antibiotic development (Carrasco et al., 2020).

Mechanism of Action

Target of Action

1-Acetyl-1H-indole-3-carbaldehyde, also known as N-Acetylindole-3-carboxaldehyde, is a derivative of the indole family . It has been found to bind to the cannabinoid receptor 1 (CB1) . The CB1 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

It is known that indole derivatives can bind with high affinity to multiple receptors . This suggests that this compound may interact with its target, the CB1 receptor, and induce changes that lead to its biological effects.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. For instance, they have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Safety and Hazards

1-Acetyl-1H-indole-3-carbaldehyde can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Their role in multicomponent reactions offers access to complex molecules . This highlights the potential for further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

1-acetylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9NO2/c1-8(14)12-6-9(7-13)10-4-2-3-5-11(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJLFGSKHBDOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177489
Record name 1-Acetyl-1H-indole-3-carbaldehyde
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

22948-94-3
Record name 1-Acetylindole-3-carboxaldehyde
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Record name 1-Acetyl-1H-indole-3-carbaldehyde
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Record name 1-Acetyl-1H-indole-3-carbaldehyde
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Record name 1-acetyl-1H-indole-3-carbaldehyde
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Record name 1-ACETYL-1H-INDOLE-3-CARBALDEHYDE
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Synthesis routes and methods

Procedure details

To a solution of 1H-indole-3-carboxaldehyde (300 mg, 2.07 mmol) in 6.2 mL of dry dichloromethane were added pyridine (0.34 mL, 4.2 mmol), acetic anhydride (0.59 mL, 6.2 mmol), and N,N-dimethylaminopyridine (20 mg, 0.16 mmol) at room temperature, successively. After being stirred at room temperature for 2 h, the reaction mixture was diluted with ethyl acetate. The solution was washed with 1N HCl, saturated NaHCO3 aqueous solution, brine, dried over MgSO4, filtered, and concentrated in vacuo. The resulting solid was rinsed with diethyl ether/hexane to obtain the title compound as a white powder (235 mg, 77%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
0.59 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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